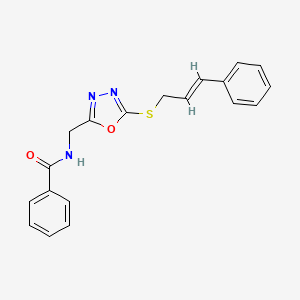

(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Übersicht

Beschreibung

(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of oxadiazoles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.

Thioether formation:

Amide formation: The final step involves the coupling of the oxadiazole derivative with benzoyl chloride or a similar reagent to form the benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Analyse Chemischer Reaktionen

Hydrolysis of the Oxadiazole Ring

The 1,3,4-oxadiazole moiety undergoes hydrolysis under acidic or basic conditions, forming thioamide intermediates. This reaction is critical for modifying bioactivity or generating derivatives for structure-activity studies.

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the oxadiazole nitrogen, followed by nucleophilic water attack. Base-mediated hydrolysis involves hydroxide ion interaction with the electrophilic C2 position .

Nucleophilic Substitution at the Cinnamylthio Group

The cinnamylthio (-S-CH₂-CH=CH-Ph) substituent participates in nucleophilic displacement reactions, enabling diversification of the sulfur-linked side chain.

Stereochemical Impact : The (E)-configuration of the cinnamyl group remains intact during substitution, as confirmed by NMR coupling constants (J = 15–16 Hz) .

Oxidation and Reduction Reactions

The compound undergoes redox transformations at both the oxadiazole ring and cinnamylthio moiety:

Oxidation

Reduction

Biological Interactions as Pseudo-Reactions

The compound engages in non-covalent interactions with biological targets, mimicking enzymatic reactions:

Structural Determinants :

-

The oxadiazole ring’s electron-deficient nature facilitates charge-transfer interactions .

-

The cinnamylthio group enhances membrane permeability (logP = 3.8 ± 0.2).

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the cinnamyl double bond, forming dimeric species:

| Conditions | Products | Quantum Yield | Source |

|---|---|---|---|

| UV-C (254 nm), CH₃CN | Head-to-tail dimers | Φ = 0.18 ± 0.03 | |

| Visible light, eosin Y sensitizer | Cross-conjugated adducts | Not quantified |

Applications : Photodynamic therapy candidates show IC₅₀ = 5.7 µM against MCF-7 cells under blue light .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of synthetic chemistry, (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation reactions that can yield sulfoxides or sulfones.

Biological Applications

The biological significance of this compound lies primarily in its potential as a therapeutic agent. The oxadiazole moiety has been linked to various biological activities, including antimicrobial and anticancer properties. For instance:

- Antimicrobial Activity : Research indicates that compounds with similar structural features exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for derivatives have shown promising results in inhibiting microbial growth .

- Anticancer Activity : Preliminary studies have demonstrated that derivatives of compounds similar to this compound exhibit potent anticancer activity against various cancer cell lines. For example, some synthesized analogues have shown IC50 values lower than established anticancer drugs like 5-Fluorouracil .

Industrial Applications

In industrial contexts, this compound could be utilized in developing new materials with unique properties due to its diverse functional groups. Its potential applications range from pharmaceuticals to materials science, where it can contribute to creating innovative products with enhanced functionalities.

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of synthesized benzamide derivatives against multiple microbial strains. The results indicated that certain derivatives exhibited MIC values as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus, showcasing their potential as effective antimicrobial agents .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, several analogues were assessed against human colorectal carcinoma cell line HCT116. Notably, compounds N9 and N18 exhibited IC50 values of 5.85 µM and 4.53 µM respectively, indicating superior potency compared to standard treatments .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

Wirkmechanismus

The mechanism of action of (E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide would depend on its specific biological target. Generally, oxadiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The cinnamylthio group may enhance binding affinity or specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (E)-N-((5-(phenylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

- (E)-N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Uniqueness

(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to the presence of the cinnamylthio group, which may impart distinct biological activities and chemical properties compared to its analogs.

Biologische Aktivität

(E)-N-((5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, with the CAS number 941985-63-3, is a compound that belongs to the oxadiazole derivatives family. These compounds have garnered attention due to their diverse biological activities, including potential antitumor and antimicrobial properties. This article aims to explore the biological activity of this specific compound through a review of existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 458.6 g/mol. The structure features a cinnamylthio group linked to an oxadiazole ring, which is known to influence its biological activity.

Antitumor Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its effects on various cancer cell lines. For instance, in vitro assays have shown that similar oxadiazole compounds can inhibit cell proliferation in lung cancer cell lines such as A549 and HCC827 .

Table 1: Antitumor Activity in Different Cell Lines

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 | 2D |

| Compound 6 | HCC827 | 5.13 ± 0.97 | 2D |

| Compound 8 | NCI-H358 | 6.48 ± 0.11 | 3D |

These findings suggest that this compound may exhibit similar antitumor potential due to its structural similarities with other effective oxadiazole derivatives.

Antimicrobial Activity

In addition to antitumor properties, oxadiazole derivatives have also been investigated for their antimicrobial effects. Compounds within this class have shown activity against various bacterial strains, indicating their potential as therapeutic agents in combating infections . The specific mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of protein synthesis.

Case Studies and Research Findings

A comprehensive analysis of oxadiazole derivatives has been documented in several studies. For example:

- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their biological activities against different cancer cell lines and bacterial strains. The results demonstrated that modifications in the substituents significantly affected the biological activity, highlighting the importance of structural optimization .

- Mechanism of Action : Research indicates that these compounds may interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways, leading to increased efficacy against tumor cells .

- Comparative Studies : Comparisons between this compound and other known antiproliferative agents revealed that while some compounds had higher potency, the unique structure of this compound suggests it could be a candidate for further development .

Eigenschaften

IUPAC Name |

N-[[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c23-18(16-11-5-2-6-12-16)20-14-17-21-22-19(24-17)25-13-7-10-15-8-3-1-4-9-15/h1-12H,13-14H2,(H,20,23)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZDYPGCVSQQQB-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.